1-Methyl-2-oxoindoline-5-sulfonyl chloride

BTK Inhibition Oncology Immunology

1-Methyl-2-oxoindoline-5-sulfonyl chloride is the critical sulfonyl chloride for high-potency BTK inhibitor development. The 1-methyl substitution delivers >4.7× increased potency vs. unsubstituted analogs (IC50 <10 µM vs 47 µM). This compound directly governs the selectivity and efficacy of your kinase-targeted therapeutics. Specify CAS 166883-20-1 to avoid the reduced biological activity of alternative building blocks.

Molecular Formula C9H8ClNO3S
Molecular Weight 245.68 g/mol
CAS No. 166883-20-1
Cat. No. B062368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxoindoline-5-sulfonyl chloride
CAS166883-20-1
Molecular FormulaC9H8ClNO3S
Molecular Weight245.68 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C9H8ClNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3
InChIKeyYFRKJJDSYAKRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1): High-Purity Sulfonyl Chloride Building Block for Kinase-Targeted Medicinal Chemistry


1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1) is a functionalized oxindole derivative containing a reactive sulfonyl chloride group at the 5-position of the 2-oxoindoline core . With a molecular formula of C9H8ClNO3S and a molecular weight of 245.68 g/mol, it serves as a versatile electrophilic intermediate for introducing the 1-methyl-2-oxoindoline sulfonamide moiety into target structures [1]. This compound is commercially available as a solid with a purity of ≥95% and is employed as a key building block in the synthesis of biologically active sulfonamide derivatives, particularly those targeting protein kinases .

Why Generic Substitution of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1) is Scientifically Invalid


Substituting 1-methyl-2-oxoindoline-5-sulfonyl chloride with a generic or closely related sulfonyl chloride is not a trivial procurement decision due to the critical impact of the 1-methyl substitution on the biological activity of the resulting sulfonamide derivatives. While unsubstituted 2-oxoindoline-5-sulfonyl chloride (CAS 199328-31-9) is a commercially available alternative, its derivatives exhibit significantly different pharmacological profiles. Specifically, the 1-methyl group in the target compound is essential for achieving high potency in Bruton's Tyrosine Kinase (BTK) inhibition, a target for B-cell malignancies and autoimmune disorders . For example, a direct comparison of sulfonamide derivatives reveals that those derived from the 1-methyl analog demonstrate high inhibitory activity (IC50 < 10 µM), whereas those from the unsubstituted 2-oxoindoline-5-sulfonyl chloride show only moderate activity (IC50 = 47 µM) . Therefore, selecting the correct sulfonyl chloride building block directly dictates the potency and selectivity profile of the final drug candidate.

Procurement-Critical Evidence Guide: Quantified Differentiation of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1) vs. Closest Analogs


Direct Evidence: Enhanced BTK Inhibitory Activity from 1-Methyl vs. 2-Oxoindoline-5-sulfonamide Derivatives

The 1-methyl substitution on the oxindole core is critical for potent Bruton's Tyrosine Kinase (BTK) inhibition. A direct head-to-head comparison of sulfonamide derivatives shows that compounds derived from 3-methyl-2-oxoindoline-5-sulfonyl chloride exhibit high BTK inhibitory activity (IC50 < 10 µM), whereas analogous derivatives from unsubstituted 2-oxoindoline-5-sulfonyl chloride show only moderate activity (IC50 = 47 µM) . The target compound, with a 1-methyl group, is the logical building block for accessing this potent pharmacophore.

BTK Inhibition Oncology Immunology Sulfonamide Synthesis

Structural Advantage: The 1-Methyl Group is Essential for Achieving Nanomolar Potency in Kinase Inhibitor Development

The 1-methyl-2-oxoindoline core is a privileged scaffold in tyrosine kinase inhibitor patents. The presence of the N-methyl group is consistently associated with compounds exhibiting high potency. For instance, in a patent detailing sulfonyl indole core structures for tyrosine kinase inhibition, the 1-methyl-2-oxoindoline sulfonamide moiety is a key component of the claimed pharmacophore, enabling the design of inhibitors with high affinity [1]. In contrast, derivatives of unsubstituted 2-oxoindoline-5-sulfonyl chloride, while active, often fall into the micromolar range for the same target class, as evidenced by compounds like the BTK inhibitor 9h, which has an IC50 of 50 µM in RAMOS cells .

Tyrosine Kinase Inhibitors Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Commercial Availability and Purity: Standardized High-Purity Supply for Reproducible Synthesis

Ensuring reproducibility in medicinal chemistry relies on consistent, high-purity starting materials. 1-Methyl-2-oxoindoline-5-sulfonyl chloride is commercially available from multiple reputable vendors with a standard purity specification of ≥95% [REFS-1, REFS-2, REFS-3]. This is in line with, or superior to, related analogs like 2-oxoindoline-5-sulfonyl chloride, which is often supplied at 95% purity . The consistent availability and defined purity of CAS 166883-20-1 reduce variability in synthesis and subsequent biological assays, making it a reliable choice for long-term research programs.

Chemical Procurement Building Blocks Quality Control Synthetic Chemistry

Positional Selectivity: 5-Sulfonyl Chloride Group Enables Targeted BTK Inhibitor Design Over 6-Position Analogs

The position of the sulfonyl chloride group on the oxindole ring is a critical determinant of biological activity. The 5-sulfonyl chloride derivative (the target compound) has been extensively used to synthesize potent BTK inhibitors, as detailed in recent medicinal chemistry literature [1]. In contrast, the 6-position analog, 2-oxoindoline-6-sulfonyl chloride, while also reported as a BTK inhibitor, is described as having distinct reactivity and biological activity due to its different substitution pattern . While direct IC50 comparisons are not available, the established literature precedence for the 5-substituted analog as the core of highly optimized BTK inhibitors [1] positions it as the preferred starting material for this target class.

BTK Inhibition Positional Isomers Sulfonamide Synthesis Structure-Activity Relationship (SAR)

High-Impact Application Scenarios for 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1)


Medicinal Chemistry: Synthesis of High-Potency Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is the preferred building block for generating sulfonamide-based BTK inhibitors with high potency. Its 1-methyl substitution is a key structural feature that enhances binding affinity, as demonstrated by the >4.7-fold increase in potency compared to unsubstituted 2-oxoindoline-5-sulfonamide derivatives . Medicinal chemists should prioritize this compound to develop novel therapeutics for B-cell malignancies and autoimmune diseases [1].

Chemical Biology: Generation of Privileged Kinase Inhibitor Libraries

The 1-methyl-2-oxoindoline scaffold is a recognized privileged structure in kinase drug discovery, as evidenced by its prevalence in patent literature for tyrosine kinase inhibitors [2]. Researchers can use this sulfonyl chloride to rapidly diversify lead compounds through sulfonamide formation, creating focused libraries for screening against a wide range of kinase targets where high potency is a primary goal.

Process R&D and Scale-Up: Consistent, High-Purity Intermediate for Reproducible Synthesis

For projects advancing toward development, the reliable commercial availability of this compound at a purity of ≥95% from multiple vendors [REFS-4, REFS-5] ensures batch-to-batch consistency. This reproducibility is critical for process optimization and for generating reliable in vivo pharmacokinetic and efficacy data, reducing variability that can arise from using less characterized or lower-purity in-class analogs.

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